N-ethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N-ethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamide under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions.
N-Ethylation: The final step involves the ethylation of the nitrogen atom on the piperazine ring using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine core, potentially converting it to a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-ethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The piperazine ring provides additional sites for interaction, potentially leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Trifluoromethylated Pyridines: Compounds with a trifluoromethyl group on the pyridine ring, known for their enhanced biological activity.
Piperazine-Substituted Pyrimidines: These compounds have a piperazine ring attached to the pyrimidine core, similar to the target compound.
Uniqueness
N-ethyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is unique due to the combination of its structural features, which confer specific biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring provides additional binding interactions, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-2-20-13-6-7-21-15(23-13)25-10-8-24(9-11-25)14-5-3-4-12(22-14)16(17,18)19/h3-7H,2,8-11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTIRTAZZNEBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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